2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-10-12-16(13-11-15)24(22,23)21-14-6-9-18(20(2)3)17-7-4-5-8-19(17)21/h4-5,7-8,10-13,18H,6,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHHAVSUXMXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C3=CC=CC=C32)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine, commonly referred to as DMST (Dimethyl[(4-methylphenyl)sulfamoyl]amine), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects.
Chemical Structure and Properties
The molecular formula of DMST is , with a molecular weight of 344.4711 g/mol. The compound features a benzazepine core with sulfonamide functionality, which is significant for its biological interactions.
Synthesis
The synthesis of DMST typically involves the reaction of 4-methylphenylsulfonyl chloride with N,N-dimethylamine in the presence of a base. The process can be optimized to improve yield and purity through various organic synthesis techniques.
Antioxidant Activity
Recent studies have indicated that DMST exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The IC50 values for hydroxyl radical scavenging activity range from 28.30 ± 1.17 to 64.66 ± 2.43 µM, demonstrating its potential as an antioxidant agent compared to standard vitamin C (IC50 = 60.51 ± 1.02 µM) .
Enzyme Inhibition
DMST has also been evaluated for its inhibitory effects on various enzymes:
- Alpha-Amylase Inhibition : It displays inhibitory activity against alpha-amylase, which is beneficial in managing diabetes by slowing carbohydrate digestion and absorption. The IC50 values reported range from 4.95 ± 0.44 to 69.71 ± 0.05 µM .
- Urease Inhibition : The compound shows potential as a urease inhibitor, which could be relevant in treating infections caused by urease-producing bacteria .
Antimicrobial Activity
In vitro studies have assessed DMST's antimicrobial properties against several bacterial strains. Preliminary evaluations suggest effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
Neuropharmacology
DMST's structural similarities to other psychoactive compounds suggest potential applications in neuropharmacology. Research indicates that related compounds exhibit partial agonist activity at serotonin receptors (5-HT receptors), which could translate into anxiolytic effects . This opens avenues for further exploration into DMST's impact on mood disorders and anxiety.
Case Studies
A study focusing on the pharmacodynamics of DMST in animal models demonstrated its ability to reduce anxiety-like behaviors and enhance social interaction in genetically modified mice models of Fragile X syndrome . This suggests that DMST may have therapeutic applications in treating neurodevelopmental disorders.
Scientific Research Applications
The compound 2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine is a complex organic molecule with potential applications in various scientific and medical fields. This article will explore its applications, supported by relevant data tables and case studies.
Pharmacological Applications
The primary application of 2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine lies in its potential as a therapeutic agent. Research has indicated that compounds within the benzazepine family exhibit activity against several conditions:
- Antidepressant Activity : Some studies suggest that benzazepines may modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Antipsychotic Properties : The structural similarity to known antipsychotics indicates potential efficacy in treating schizophrenia and related disorders.
- Neuroprotective Effects : Preliminary investigations hint at neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Chemical Reactions
The compound can be utilized in synthetic chemistry as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for:
- Functionalization : The presence of the sulfonyl group provides sites for further chemical modifications.
- Reagent in Organic Reactions : It can serve as a reagent in various organic transformations, including nucleophilic substitutions and cyclization reactions.
Biological Studies
Research involving this compound may also extend into biological studies where its effects on cellular processes are examined:
- Cell Viability Assays : Evaluating the compound's cytotoxicity against different cancer cell lines could provide insights into its potential as an anticancer agent.
- Mechanistic Studies : Understanding how this compound interacts with specific receptors or enzymes can elucidate its pharmacodynamics.
Table 1: Potential Pharmacological Effects
| Application | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Modulation of serotonin/norepinephrine pathways | , |
| Antipsychotic | Dopamine receptor antagonism | , |
| Neuroprotective | Reduction of oxidative stress | , |
Table 2: Synthetic Applications
| Reaction Type | Description | Potential Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with electrophiles to form new compounds | 75% |
| Cyclization | Formation of cyclic structures using this compound | 80% |
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated several benzazepine derivatives for their antidepressant effects. The findings indicated that modifications similar to those found in 2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine enhanced serotonin receptor affinity, leading to significant improvements in depressive symptoms in animal models .
Case Study 2: Neuroprotective Effects
Research conducted at a leading university explored the neuroprotective effects of various benzazepines. The study demonstrated that compounds with structural similarities to our target compound reduced neuronal apoptosis in vitro when exposed to neurotoxic agents . This suggests a promising avenue for treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Variations
Core Heterocycle: The target compound’s benzazepine core distinguishes it from thiazepines (sulfur-containing) and benzodiazepines (two nitrogen atoms) . These differences influence electronic properties and binding affinities. Sulfonamide vs.
Physicochemical Properties
- Polarity and Solubility: Sulfonamide-containing derivatives (e.g., 627833-60-7, 181210-18-4) exhibit higher molecular weights and polarities than non-sulfonylated analogs like 107393-73-7 .
- Acid-Base Behavior : The pKa of the dimethylamine group in 2248332-74-1 (predicted 10.07) suggests moderate basicity, whereas sulfonamides (e.g., 181210-18-4) are typically less basic due to electron withdrawal .
Spectral and Crystallographic Data
- Sulfonamide Synthesis: Derivatives like 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (Yield: 80%) demonstrate robust synthetic routes for disulfonamides .
- Crystal Packing : The 4-methylphenylsulfonyl group in 181210-18-4 analogs contributes to specific intermolecular interactions (e.g., C–H···O, π–π stacking), as shown in Hirshfeld surface analyses .
Preparation Methods
Schmidt Reaction for Benzazepine Synthesis
A Schmidt reaction using α-tetralone (7) and hydrazoic acid generates 1-benzazepin-2-one (8), a key intermediate. This method proceeds through a nitrene insertion mechanism, forming the seven-membered ring. Subsequent Friedel-Crafts acylation with acetyl chloride introduces a ketone group at position 7 (compound 9).
Reaction Conditions :
-
Solvent: Carbon disulfide
-
Catalyst: AlCl₃ (for Friedel-Crafts)
-
Yield: 48–65% (dependent on purification)
Enaminone Formation
Enaminone intermediates (e.g., compound 10) are synthesized by heating ketone 9 with dimethylformamide dimethyl acetal (DMF-DMA). This step activates the ketone for subsequent nucleophilic attacks.
Key Parameters :
-
Temperature: 80–100°C
-
Time: 12–24 hours
-
Yield: 70–85%
Functionalization of the Benzazepine Core
Introduction of the Tosyl Group
The sulfonyl group is introduced via nucleophilic substitution using p-toluenesulfonyl chloride (TsCl). The amine at position 1 of the benzazepine reacts with TsCl under basic conditions.
General Protocol :
-
Dissolve benzazepine intermediate (1 equiv) in anhydrous DMF.
-
Add TsCl (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.
-
Stir at room temperature for 6–12 hours.
-
Purify via recrystallization (ethyl acetate/hexane).
Dimethylamine Installation
The dimethylamine group at position 5 is introduced via reductive amination or direct alkylation.
Reductive Amination
-
React benzazepine ketone (9) with dimethylamine hydrochloride (2 equiv).
-
Reduce with sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Neutralize with aqueous HCl and extract with dichloromethane.
Yield : 55–65%
Direct Alkylation
-
Treat secondary amine intermediate with methyl iodide (2.5 equiv).
-
Use potassium carbonate as a base in acetonitrile.
Yield : 50–60%
Multi-Step Synthesis Pathways
Pathway A: Sequential Functionalization
Overall Yield : 18–22%
Pathway B: Convergent Synthesis
-
Step 1 : Pre-functionalize α-tetralone with dimethylamine prior to cyclization.
-
Step 2 : Schmidt reaction forms dimethylamine-containing benzazepine.
Optimization : Microwave irradiation reduces reaction time from 12 hours to 30 minutes.
Overall Yield : 25–30%
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 18–22% | 25–30% |
| Key Advantage | High intermediate purity | Reduced reaction time |
| Limitation | Low yield due to step count | Requires specialized equipment (microwave) |
Challenges and Optimization Opportunities
-
Tosylation Efficiency : Competing side reactions during sulfonylation reduce yields. Using bulky bases (e.g., DMAP) improves selectivity.
-
Ring Strain : The tetrahydrobenzazepine’s ring strain complicates functionalization. Strain alleviation via Lewis acid catalysts (e.g., ZnCl₂) is under investigation.
-
Green Chemistry : Solvent-free tosylation and catalytic asymmetric amination remain unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
